Cas no 514816-02-5 (3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine)
3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine
- 3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazole-4-ylamine
- AC1LC832
- ALBB-002146
- BB_SC-3877
- CTK6B8322
- MolPort-000-164-217
- Oprea1_356348
- EN300-227675
- BBL013743
- 3,5-Dimethyl-1-(4-methyl-benzyl)-1H-pyrazol-4-ylamine
- 514816-02-5
- NMHFSRKAYXYGFP-UHFFFAOYSA-N
- DB-424272
- MFCD02056373
- 3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-amine
- 3,5-Dimethyl-1-(p-tolylmethyl)pyrazol-4-amine
- AK-968/41018328
- 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1h-pyrazol-4-amine
- AKOS000221732
- 3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine(SALTDATA: FREE)
- RS-0296
- SCHEMBL16832454
- 3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-ylamine
- DTXSID50341213
- CS-0281322
- STK334630
- 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine #
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- MDL: MFCD02056373
- Inchi: 1S/C13H17N3/c1-9-4-6-12(7-5-9)8-16-11(3)13(14)10(2)15-16/h4-7H,8,14H2,1-3H3
- InChI Key: NMHFSRKAYXYGFP-UHFFFAOYSA-N
- SMILES: N1(C(C)=C(C(C)=N1)N)CC1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 215.142247555g/mol
- Monoisotopic Mass: 215.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 43.8Ų
3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM113928-1g |
3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine |
514816-02-5 | 95% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM113928-5g |
3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine |
514816-02-5 | 95% | 5g |
$720 | 2021-08-06 | |
| Chemenu | CM113928-10g |
3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine |
514816-02-5 | 95% | 10g |
$1080 | 2021-08-06 | |
| TRC | D483078-50mg |
3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine |
514816-02-5 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D483078-100mg |
3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine |
514816-02-5 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D483078-500mg |
3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine |
514816-02-5 | 500mg |
$ 135.00 | 2022-06-05 | ||
| Chemenu | CM113928-1g |
3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine |
514816-02-5 | 95% | 1g |
$240 | 2023-02-16 | |
| Chemenu | CM113928-5g |
3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine |
514816-02-5 | 95% | 5g |
$720 | 2023-02-16 | |
| Chemenu | CM113928-10g |
3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine |
514816-02-5 | 95% | 10g |
$1080 | 2023-02-16 | |
| abcr | AB265970-250 mg |
3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine |
514816-02-5 | 250MG |
€154.30 | 2022-03-03 |
3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine Suppliers
3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine
3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine: A Comprehensive Overview
The compound CAS No. 514816-02-5, commonly referred to as 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a pyrazole ring system with specific substituents that contribute to its unique properties.
The pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, serves as the core framework for this compound. The substituents at positions 3 and 5 are methyl groups, while the 1-position is substituted with a 4-methylbenzyl group. This substitution pattern not only enhances the stability of the molecule but also imparts specific electronic and steric properties that are crucial for its biological activity. Recent studies have highlighted the importance of such structural modifications in optimizing the pharmacokinetic profiles of pyrazole derivatives.
One of the most notable aspects of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine is its potential as a lead compound in drug development. Researchers have explored its activity against various targets, including enzymes, receptors, and other biomolecules implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, recent findings suggest that this compound exhibits potent inhibitory effects on certain kinase enzymes, which are key players in cellular signaling pathways.
In addition to its biological activity, the synthesis of this compound has been optimized through advanced synthetic methodologies. Traditional approaches involving multi-step reactions have been replaced with more efficient protocols that minimize waste and improve yield. These advancements underscore the importance of green chemistry principles in modern drug discovery processes.
The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have provided insights into its binding affinity with target proteins, while quantum mechanical calculations have revealed details about its electronic structure and reactivity. Such computational analyses are pivotal in guiding experimental efforts and accelerating the drug development pipeline.
Another area of interest lies in the exploration of this compound's pharmacokinetic properties. Studies conducted in preclinical models have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine has the potential to be developed into an orally bioavailable drug candidate.
Furthermore, recent research has focused on the modulation of this compound's properties through additional chemical modifications. For example, introducing electron-withdrawing or donating groups at specific positions on the pyrazole ring has been shown to significantly alter its biological activity. These studies highlight the versatility of pyrazole derivatives as a platform for designing novel therapeutic agents.
In conclusion, CAS No. 514816-02-5, or 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine, represents a promising molecule with diverse applications in medicinal chemistry. Its unique structure, coupled with advancements in synthetic and computational techniques, positions it as a valuable tool in the quest for innovative therapeutic solutions.
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